REACTION_CXSMILES
|
[CH:1]1[C:14]2[NH:13][C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[S:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.I[C:16]1[CH:21]=[CH:20][C:19]([CH3:22])=[CH:18][CH:17]=1.C(=O)([O-])[O-].[K+].[K+]>S([O-])([O-])(=O)=O.[Cu+2].C(C1C=CC=CC=1C(C)C)(C)C>[C:19]1([CH3:22])[CH:20]=[CH:21][C:16]([N:13]2[C:14]3[CH:1]=[CH:2][CH:3]=[CH:4][C:5]=3[S:6][C:7]3[C:12]2=[CH:11][CH:10]=[CH:9][CH:8]=3)=[CH:17][CH:18]=1 |f:2.3.4,5.6|
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Name
|
|
Quantity
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25 g
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Type
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reactant
|
Smiles
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C1=CC=CC=2SC3=CC=CC=C3NC12
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Name
|
|
Quantity
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33 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(C=C1)C
|
Name
|
|
Quantity
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23 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
4 g
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Type
|
catalyst
|
Smiles
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S(=O)(=O)([O-])[O-].[Cu+2]
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Name
|
|
Quantity
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200 mL
|
Type
|
solvent
|
Smiles
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C(C)(C)C1=C(C=CC=C1)C(C)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
was reacted at 180° C. for 3 hours
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Duration
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3 h
|
Type
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TEMPERATURE
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Details
|
The mixture was then cooled
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Type
|
FILTRATION
|
Details
|
filtered through a Celite
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
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Type
|
CUSTOM
|
Details
|
the residual crystals were recrystallized from an ethanol/ethyl acetate mixed solvent
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Reaction Time |
1 d |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)N1C2=CC=CC=C2SC=2C=CC=CC12)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 75.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |